Critical Evidence Gap: No Direct Head-to-Head Quantitative Data Available for CAS 1092291-41-2
An exhaustive search of the primary literature, patents, and authoritative databases fails to identify any published head-to-head quantitative comparison featuring 4-bromo-1-N-cyclopropylbenzene-1,2-diamine (CAS 1092291-41-2) against a defined comparator. The compound appears most prominently in the Miyamura et al. (2016) LSD1 inhibitor study, where the 4-bromophenyl intermediate (compound 19) is used solely as a synthetic building block for Suzuki–Miyaura diversification; no IC50, Ki, selectivity, or cellular activity data are reported for this specific bromo-intermediate itself [1]. Consequently, no data-bearing comparator evidence can be constructed that satisfies the high-strength admission rules required for scientific selection or procurement differentiation.
| Evidence Dimension | N/A – No comparator data available |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
The absence of direct comparative data means any procurement or selection decision for this compound must rely exclusively on its established role as a synthetic intermediate rather than on demonstrated biological or physicochemical superiority over analogs.
- [1] Miyamura, S.; Araki, M.; Ota, Y.; Itoh, Y.; Yasuda, S.; Masuda, M.; Taniguchi, T.; Sowa, Y.; Sakai, T.; Suzuki, T.; Itami, K.; Yamaguchi, J. C–H Activation Enables a Rapid Structure–Activity Relationship Study of Arylcyclopropyl Amines for Potent and Selective LSD1 Inhibitors. Org. Biomol. Chem. 2016, 14, 8576–8585. View Source
